molecular formula C12H7BrN2S2 B382996 5-(4-Bromophenyl)thieno[2,3-d]pyrimidine-4-thiol CAS No. 379241-58-4

5-(4-Bromophenyl)thieno[2,3-d]pyrimidine-4-thiol

Cat. No.: B382996
CAS No.: 379241-58-4
M. Wt: 323.2g/mol
InChI Key: YHAFHQXSBPFUKB-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)thieno[2,3-d]pyrimidine-4-thiol is a synthetically designed thieno[2,3-d]pyrimidine derivative of significant interest in medicinal chemistry and oncology research. This scaffold is recognized as a privileged structure in drug discovery, serving as a bioisostere for quinazoline alkaloids, which contributes to its substantial cytotoxic potential against various human tumor cell lines . The core thienopyrimidine structure is a key pharmacophore for investigating kinase inhibition pathways . The specific 4-thiol and 5-(4-bromophenyl) substitutions on this scaffold are strategically incorporated to modulate electronic properties, lipophilicity, and binding affinity to enzymatic targets, thereby influencing its biological activity and selectivity profile. Researchers value this compound for its potential to inhibit critical kinases involved in cell proliferation and survival signaling. Thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K) pathways, which are frequently dysregulated in cancers, making them promising leads for targeted cancer therapy . Furthermore, analogous compounds have demonstrated significant anti-angiogenic effects by inhibiting vascular endothelial growth factor receptor-2 (VEGFR-2) phosphorylation, a key mechanism for disrupting tumor blood supply . The bromophenyl moiety at the 5-position provides a handle for further synthetic elaboration, facilitating structure-activity relationship (SAR) studies aimed at optimizing potency and pharmacokinetic properties, particularly for developing orally active therapeutics . This compound is intended for research applications including, but not limited to, in vitro cytotoxicity screening, mechanism-of-action studies for kinase inhibition, and serving as a key synthetic intermediate for the development of novel anticancer agents. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(4-bromophenyl)-3H-thieno[2,3-d]pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2S2/c13-8-3-1-7(2-4-8)9-5-17-12-10(9)11(16)14-6-15-12/h1-6H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAFHQXSBPFUKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2C(=S)NC=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)thieno[2,3-d]pyrimidine-4-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[2,3-d]pyrimidin-4-ones, which can then be further functionalized . Another approach involves the use of 2-amino-thiophene-3-carboxylate derivatives, which undergo cyclization with isocyanates followed by base-promoted cyclization to yield the desired thienopyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)thieno[2,3-d]pyrimidine-4-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents such as hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The reaction conditions typically involve solvents like ethanol or dimethylformamide and may require heating or the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thienopyrimidine derivatives, while oxidation reactions can produce disulfides .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives, including 5-(4-Bromophenyl)thieno[2,3-d]pyrimidine-4-thiol, exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines. For instance, a study demonstrated that specific derivatives of thieno[2,3-d]pyrimidine showed potent growth inhibition against multiple human tumor cell lines, outperforming standard chemotherapeutic agents such as 5-fluorouracil .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Various derivatives of pyrimidines have been tested against bacteria and fungi, showing promising results. For example, some studies highlighted that compounds with similar thienopyrimidine structures exhibited effective antibacterial properties against Gram-positive and Gram-negative bacteria . The presence of the bromophenyl group enhances the interaction with microbial targets, potentially increasing efficacy.

Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has been investigated for anti-inflammatory effects. Thienopyrimidine derivatives are known to modulate inflammatory pathways, making them candidates for treating conditions characterized by excessive inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Research has shown that modifications to the thienopyrimidine scaffold can significantly impact biological activity. For instance:

  • Substituent Effects: The presence of halogen substituents on the phenyl ring can enhance potency against certain microbial strains and cancer cell lines.
  • Linker Variations: Altering the linker between the thienopyrimidine core and the bromophenyl group can affect solubility and bioavailability.

Synthetic Applications

The compound serves as a valuable building block in organic synthesis. Its unique structure allows it to be used in the development of more complex molecules with potential therapeutic applications. Researchers have utilized this compound as a precursor for synthesizing novel thienopyrimidine derivatives through various chemical reactions such as halogenation and alkylation .

Case Study 1: Anticancer Efficacy

A study published in ACS Omega detailed the synthesis of several thieno[2,3-d]pyrimidine derivatives and their evaluation against 60 different human tumor cell lines. Compounds derived from this scaffold exhibited IC50 values significantly lower than those of conventional chemotherapy agents, indicating their potential as new anticancer drugs .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity, derivatives of thieno[2,3-d]pyrimidine were screened against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to enhanced antibacterial activity compared to standard antibiotics .

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)thieno[2,3-d]pyrimidine-4-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their activity. Additionally, the compound’s aromatic structure allows it to interact with DNA and other nucleic acids, affecting their function .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Key analogs differ in the substituent at the para position of the phenyl ring:

Compound Substituent (X) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
5-(4-Bromophenyl)-...-4-thiol (Target) Br C₁₂H₇BrN₂S₂ 323.24 High lipophilicity (LogP ~3.5–4.0)*
5-(4-Chlorophenyl)-...-4-thiol Cl C₁₂H₇ClN₂S₂ 278.78 Moderate lipophilicity (LogP ~3.57)
5-(4-Methylphenyl)-...-4-thiol CH₃ C₁₃H₁₀N₂S₂ 258.36 Lower molecular weight, reduced steric bulk
5-(4-Fluorophenyl)-...-4-thiol F C₁₂H₇FN₂S₂ 278.25* Electron-withdrawing effects enhance reactivity

*Estimated based on substituent trends.

Impact of Substituents :

  • Chlorine : Balances lipophilicity and electronic effects; used in kinase inhibitor scaffolds .
  • Methyl : Enhances metabolic stability but may reduce target affinity due to steric hindrance .
  • Fluorine : Improves bioavailability and binding specificity via polar interactions .

Functional Group Modifications at the 4-Position

The 4-position of the thienopyrimidine core is critical for biological interactions:

Compound 4-Position Group Key Characteristics
5-(4-Bromophenyl)-...-4-thiol -SH Nucleophilic thiol enables disulfide formation or metal chelation .
5-(4-Bromophenyl)-...-4(3H)-one =O Ketone group may participate in hydrogen bonding; lower reactivity than thiol .
7-{[5-(4-Bromophenyl)-...-4-yl]oxy}-2H-chromen-2-one -O- (coumarin) Hybrid structure with fluorescence properties; potential for imaging applications .
5-(4-Bromophenyl)-...-4-amine -NH₂ Amine group facilitates protonation, enhancing solubility and target binding .

Functional Group Influence :

  • Thiol (-SH) : Enhances reactivity in redox processes and metal coordination, relevant in enzyme inhibition .
  • Ketone (=O) : Reduces nucleophilicity but stabilizes interactions via hydrogen bonding .

Biological Activity

5-(4-Bromophenyl)thieno[2,3-d]pyrimidine-4-thiol is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural properties. This compound contains a thieno[2,3-d]pyrimidine core, which has been associated with various biological activities, including anti-inflammatory and anticancer effects. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 5-(4-bromophenyl)-3H-thieno[2,3-d]pyrimidine-4-thione, and its structure features a bromophenyl group and a thiol moiety that enhances its reactivity and interaction with biological targets. The chemical structure can be summarized as follows:

PropertyDetails
Molecular FormulaC12H7BrN2S2
Molecular Weight303.23 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with thiol groups in proteins, potentially modulating various biochemical pathways. It serves as a probe for studying biological interactions involving thiol groups, which are crucial in many cellular processes.

Anticancer Properties

Research has indicated that thieno[2,3-d]pyrimidine derivatives exhibit potent anticancer effects. For example, studies have shown that modifications in the phenyl substituent can significantly influence the compound's efficacy against cancer cell lines.

  • Case Study : In a study involving K562 cell lines, derivatives of thieno[2,3-d]pyrimidine demonstrated IC50 values in the nanomolar range against FLT3-ITD mutations, indicating strong inhibitory potency. Specifically, compounds with electron-donating groups showed improved activity compared to those with halogen substituents .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases.

  • Research Findings : A study highlighted that thieno[2,3-d]pyrimidine derivatives could reduce levels of TNF-alpha and IL-6 in vitro, suggesting their potential utility in managing conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound reveals that modifications on the bromophenyl group significantly affect biological activity.

Substituent TypeEffect on Activity
Electron-withdrawing groupsGenerally decrease activity
Electron-donating groupsEnhance potency against cancer cells
Halogen substitutionsCan negatively impact overall efficacy

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other thieno[2,3-d]pyrimidine derivatives.

Compound NameIC50 (μM) against FLT3-ITDNotes
This compound0.004High potency; further studies warranted
5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol0.055Lower potency; chlorine substitution
6-Phenylthieno[2,3-d]pyrimidine-4-thione0.038Moderate activity; lacks bromine

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